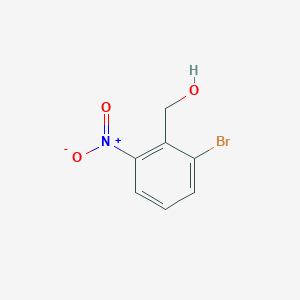

(2-Bromo-6-nitrophenyl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2-bromo-6-nitrophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO3/c8-6-2-1-3-7(9(11)12)5(6)4-10/h1-3,10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLLXWADSIGOEQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)CO)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50593831 | |

| Record name | (2-Bromo-6-nitrophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50593831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

861106-91-4 | |

| Record name | (2-Bromo-6-nitrophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50593831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: (2-Bromo-6-nitrophenyl)methanol (CAS Number: 861106-91-4)

For Researchers, Scientists, and Drug Development Professionals

Core Properties

(2-Bromo-6-nitrophenyl)methanol is an organic compound featuring a phenyl ring substituted with a bromine atom, a nitro group, and a hydroxymethyl group.[1] The presence of the electron-withdrawing nitro group and the halogen atom influences the chemical reactivity and potential biological activity of the molecule.[1]

Physicochemical and Spectroscopic Data

Limited experimental data for this compound is available. The data presented below is compiled from chemical supplier databases and may be predicted rather than experimentally determined.

| Property | Value | Source |

| Molecular Formula | C₇H₆BrNO₃ | [1] |

| Molecular Weight | 232.03 g/mol | [1] |

| IUPAC Name | This compound | [2] |

| CAS Number | 861106-91-4 | [1] |

| Physical Form | Solid, brown to dark brown | [1] |

| Boiling Point | 332.6°C at 760 mmHg | [3] |

| Flash Point | 155°C | [3] |

| Purity | Typically ≥97% | [1][3] |

| Storage Temperature | Room temperature | [3] |

| InChI Key | QLLXWADSIGOEQZ-UHFFFAOYSA-N | [3] |

| SMILES | OCc1c(Br)cccc1--INVALID-LINK--[O-] | [1] |

Safety and Handling

This compound is classified as harmful.[3] Standard laboratory safety protocols should be strictly followed when handling this compound.

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Precautionary Statements: P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P330, P362+P364, P403+P233, P405, P501.[3]

Synthesis and Characterization Workflow

While a specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature, a general synthetic and analytical workflow can be proposed based on standard organic chemistry principles.

Caption: Proposed workflow for the synthesis and structural confirmation of this compound.

Potential Biological Activity

Specific biological studies on this compound are not extensively documented. However, the presence of the nitroaromatic moiety suggests potential for various biological activities, as this chemical class is known for a broad spectrum of effects.

Nitro-containing compounds have been investigated for their potential as:

-

Antimicrobial Agents: The nitro group can be reduced within microbial cells to form reactive nitrogen species that can damage DNA and other macromolecules, leading to cell death.[4]

-

Anticancer Agents: Some nitroaromatic compounds act as bioreductive prodrugs, which are selectively activated in the hypoxic environment of tumors.

-

Anti-inflammatory Agents: Certain nitro compounds can modulate inflammatory pathways.

It is important to note that these are general activities of the nitroaromatic class, and specific testing of this compound is required to determine its biological profile.

Experimental Protocols (Hypothetical)

As no specific experimental protocols for this compound were found, the following are hypothetical examples based on general laboratory procedures for the characterization of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To determine the proton and carbon framework of the molecule.

-

Instrumentation: 400 MHz NMR Spectrometer.

-

Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Data Acquisition:

-

¹H NMR: Acquire spectrum with a 45° pulse angle, a relaxation delay of 2 seconds, and 16 scans.

-

¹³C NMR: Acquire spectrum using a proton-decoupled pulse sequence with a 30° pulse angle, a relaxation delay of 5 seconds, and 1024 scans.

-

-

Data Processing: Fourier transform the raw data, followed by phase and baseline correction. Reference the chemical shifts to the residual solvent peak.

Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and fragmentation pattern.

-

Instrumentation: Mass spectrometer with an electrospray ionization (ESI) or electron ionization (EI) source.

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) for ESI, or introduce directly for EI.

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).

-

Data Analysis: Identify the molecular ion peak ([M]⁺ or [M+H]⁺) and analyze the isotopic pattern for the presence of bromine (¹⁹Br/⁸¹Br in an approximate 1:1 ratio).

Infrared (IR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule.

-

Instrumentation: Fourier-Transform Infrared (FTIR) Spectrometer.

-

Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide, or analyze as a thin film from a solvent cast.

-

Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

-

Data Analysis: Identify characteristic absorption bands for O-H (alcohol), C-H (aromatic), N=O (nitro), and C-Br stretches.

Conclusion

This compound is a chemical compound with potential applications in research and development, particularly in medicinal chemistry and materials science, owing to its functional groups. However, a comprehensive understanding of its properties and potential is currently limited by the lack of detailed, publicly available experimental data. Further research is necessary to elucidate its synthesis, characterize its properties with validated experimental data, and explore its biological activities.

References

- 1. CAS 861106-91-4: this compound [cymitquimica.com]

- 2. 2-Bromo-3-nitrobenzenemethanol | C7H6BrNO3 | CID 10728249 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 861106-91-4 [sigmaaldrich.com]

- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of (2-Bromo-6-nitrophenyl)methanol

This technical guide provides a comprehensive overview of the physical and chemical properties of (2-Bromo-6-nitrophenyl)methanol, a valuable intermediate in organic synthesis. The information is intended for researchers, scientists, and professionals in drug development and materials science.

Core Physical Properties

This compound is an organic compound characterized by a phenyl ring substituted with a bromine atom, a nitro group, and a hydroxymethyl group.[1] It typically appears as a pale yellow to light brown solid and is soluble in polar solvents.[1] The presence of the electron-withdrawing nitro group and the halogen atom influences the molecule's reactivity, making it a versatile precursor for various chemical transformations.[1]

Table 1: Summary of Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 861106-91-4 | [1][2][3] |

| Molecular Formula | C₇H₆BrNO₃ | [1] |

| Molecular Weight | 232.03 g/mol | [1][2][3] |

| Appearance | Pale yellow to light brown solid/crystalline powder | [1][4] |

| Boiling Point | 332.6°C at 760 mmHg | [2][3][5] |

| Flash Point | 155°C | [2][3] |

| Density (Predicted) | 1.767 g/cm³ | [4] |

| pKa (Predicted) | 13.36 ± 0.10 | [4] |

| Refractive Index (Predicted) | 1.633 | [4] |

| Storage | Store at room temperature, sealed in a dry environment. | [2][3][4] |

| Solubility | Soluble in polar solvents. | [1] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the hydrolysis of 2-bromo-6-nitrobenzyl acetate.[4]

Materials:

-

2-bromo-6-nitrobenzyl acetate

-

10% aqueous acetic acid solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve 2-bromo-6-nitrobenzyl acetate (1.96 mmol) in 20 mL of 10% aqueous acetic acid.

-

Add 1.5 mL of glacial acetic acid to the reaction mixture.

-

Heat the mixture to reflux and maintain for an overnight period.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Perform an extraction using ethyl acetate.

-

Combine the organic phases and dry over anhydrous magnesium sulfate.

-

Concentrate the solution under reduced pressure to yield this compound as a yellow solid (86% yield).[4]

Caption: Synthesis workflow for this compound.

Spectroscopic Analysis

¹H NMR Spectroscopy

The proton NMR spectrum provides characteristic signals for the aromatic, methylene, and hydroxyl protons.

-

¹H NMR (300 MHz, CDCl₃) δ: 4.93 (d, J = 7.43 Hz, 2H, -CH₂OH), 7.354 (t, J = 8.10 Hz, 1H, Ar-H), 7.84 (dd, J = 1.23 Hz, 8.17 Hz, 1H, Ar-H), 7.89 (dd, J = 1.22 Hz, 8.03 Hz, 1H, Ar-H).[4]

Infrared (IR) Spectroscopy

-

A broad peak around 3400 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group.

-

Strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.

-

C-H stretching vibrations for the aromatic ring just above 3000 cm⁻¹.

-

C=C stretching vibrations for the aromatic ring in the 1600-1450 cm⁻¹ region.

-

A C-Br stretching vibration, which is typically found in the fingerprint region below 1000 cm⁻¹.

Mass Spectrometry (MS)

In a mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 231 and 233 in an approximate 1:1 ratio, which is characteristic of the presence of a single bromine atom due to its two stable isotopes, ⁷⁹Br and ⁸¹Br. Fragmentation would likely involve the loss of the hydroxyl group, the nitro group, and potentially the entire hydroxymethyl group.

References

(2-Bromo-6-nitrophenyl)methanol molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and a potential synthetic route for (2-bromo-6-nitrophenyl)methanol. This compound, with its bromine and nitro-substituted phenyl ring, presents itself as a valuable building block in medicinal chemistry and material science. The electron-withdrawing nature of the nitro group and the reactivity imparted by the bromine atom make it a versatile intermediate for further chemical modifications.

Chemical and Physical Properties

This compound is an organic compound with the CAS number 861106-91-4.[1][2][3] It typically appears as a solid and is characterized by the presence of a hydroxymethyl group, a bromine atom, and a nitro group on a benzene ring.[4]

The key quantitative data for this compound are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₇H₆BrNO₃ | [1][4] |

| Molecular Weight | 232.03 g/mol | [1][2][3] |

| CAS Number | 861106-91-4 | [1][2][3] |

| Boiling Point | 332.6 °C at 760 mmHg | [3] |

| Flash Point | 155 °C | [3] |

| Appearance | Solid | [3][4] |

Synthesis of this compound

Proposed Experimental Protocol: Reduction of 2-Bromo-6-nitrobenzoic Acid

This protocol is adapted from established procedures for the reduction of substituted nitrobenzoic acids.

Materials:

-

2-Bromo-6-nitrobenzoic acid

-

Borane tetrahydrofuran complex (BH₃·THF), 1 M solution in THF

-

Anhydrous Tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography elution

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-bromo-6-nitrobenzoic acid in anhydrous THF.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Reducing Agent: Slowly add the borane tetrahydrofuran complex solution dropwise to the stirred solution of the carboxylic acid. The addition should be controlled to maintain the temperature below 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (typically 4-12 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly add 1 M HCl to quench the excess borane complex.

-

Extraction: Remove the THF under reduced pressure. Extract the aqueous residue with ethyl acetate.

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by silica gel column chromatography, eluting with a mixture of hexanes and ethyl acetate.

Synthesis Workflow

The following diagram illustrates the proposed workflow for the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific information in publicly accessible literature regarding the defined biological activities or associated signaling pathways for this compound. While its structural motifs suggest potential applications in medicinal chemistry, further research is required to elucidate its specific biological targets and mechanisms of action.[4] Researchers and drug development professionals are encouraged to consider this compound as a novel scaffold for the development of new therapeutic agents, with the understanding that its biological effects are yet to be thoroughly investigated.

References

An In-depth Technical Guide to 4-Bromo-2-nitrophenol (C7H6BrNO3 Isomer)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-bromo-2-nitrophenol, a significant isomer of the chemical formula C7H6BrNO3. The document details its chemical properties, synthesis protocols, and explores its potential biological activities by drawing comparisons with structurally related compounds. This guide is intended to be a valuable resource for professionals in research, science, and drug development, offering detailed experimental methodologies, quantitative data, and visualizations of relevant biological pathways.

Introduction to 4-Bromo-2-nitrophenol

4-Bromo-2-nitrophenol, with the IUPAC name 4-bromo-2-nitrophenol [1], is a substituted aromatic compound. It belongs to the class of nitrophenols, which are known for their diverse chemical reactivity and biological implications. This compound serves as a crucial intermediate in the synthesis of various organic molecules, including dyes, pharmaceuticals, and agrochemicals[2]. Its structure, featuring a phenol group, a nitro group, and a bromine atom on the benzene ring, imparts a unique combination of electronic and steric properties that govern its reactivity and potential biological effects.

Physicochemical Properties

A summary of the key physicochemical properties of 4-bromo-2-nitrophenol is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C6H4BrNO3 | [1] |

| Molecular Weight | 218.01 g/mol | [1] |

| Appearance | Yellow to brown crystalline solid | [2] |

| Melting Point | 88-94 °C | |

| Solubility | Slightly soluble in water; soluble in ethanol, chloroform, and acetic acid. | |

| pKa | 6.28 (Predicted) |

Synthesis of 4-Bromo-2-nitrophenol

The synthesis of 4-bromo-2-nitrophenol can be achieved through various methods. Two common approaches are the nitration of p-bromophenol and the oxidative bromination of 2-nitrophenol.

Experimental Protocol: Nitration of p-Bromophenol

This method involves the direct nitration of p-bromophenol using a nitrating agent.

Materials:

-

p-Bromophenol

-

Dichloroethane

-

Nitric acid (7-8 M)

-

Continuous flow reactor

-

High-pressure liquid chromatography (HPLC) for monitoring

Procedure:

-

Prepare a solution of p-bromophenol in dichloroethane to a concentration of 1.8-2.2 M.

-

Prepare a solution of nitric acid with a concentration of 7-8 M.

-

Introduce the two solutions into a continuous flow reactor using separate pumps.

-

Maintain the reaction temperature between 55-75°C and the pressure at 0.35-0.45 MPa.

-

Allow a reaction time of 20-30 minutes.

-

Monitor the reaction progress by analyzing aliquots using HPLC.

-

Upon completion, the product can be isolated and purified using standard techniques such as crystallization or chromatography.[3]

Experimental Protocol: Oxidative Bromination of 2-Nitrophenol

This protocol describes the synthesis of 4-bromo-2-nitrophenol from 2-nitrophenol through an oxidative bromination reaction.

Materials:

-

2-Nitrophenol

-

Vanadyl Schiff base complex (catalyst)

-

Bromide source (e.g., LiBr)

-

Oxidant (e.g., hydrogen peroxide)

-

Acid (e.g., sulfuric acid)

-

Methanol

-

10-mL round-bottom flask

-

Magnetic stirrer

-

Gas-liquid chromatography (GLC) for monitoring

Procedure:

-

In a 10-mL round-bottom flask equipped with a magnetic stirring bar, combine 1 mmol of 2-nitrophenol with the vanadyl Schiff base complex, a bromide source, an acid, and the oxidant in 4 mL of methanol.

-

Stir the reaction mixture at room temperature.

-

Monitor the progress of the reaction by GLC.

-

Once the reaction is complete, the product can be isolated by quenching the reaction and extracting the product into an organic solvent, followed by purification.[3]

Potential Biological Activities and Mechanisms of Action

Direct experimental data on the biological activities of 4-bromo-2-nitrophenol are limited. However, by examining structurally similar compounds, such as other bromophenols and nitrophenols, we can infer its potential biological profile.

Antimicrobial Activity

Bromophenols isolated from marine algae have demonstrated significant antimicrobial properties[4]. The presence of the bromine atom is often crucial for their activity.

Quantitative Data on Antimicrobial Activity of Bromophenol Derivatives:

| Compound | Microorganism | MIC (μg/mL) | Reference |

| Bis(2,3-dibromo-4,5-dihydroxybenzyl)ether | Staphylococcus epidermidis | 35 | [5] |

| Other bromophenols from Rhodomela confervoides | Staphylococcus aureus | 70-140 | [5] |

| Synthetic Bromophenols | Staphylococcus aureus, Bacillus subtilis, Micrococcus luteus, Proteus vulgaris, Salmonella typhimurium | Potent activity reported | [6] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC of a compound against a specific microorganism is determined using a broth microdilution method.

Materials:

-

Test compound (4-bromo-2-nitrophenol)

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton broth (MHB)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in MHB in the wells of a 96-well plate.

-

Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Include positive (bacteria in broth) and negative (broth only) controls.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Cytotoxic Activity

Nitrophenols have been shown to exhibit cytotoxic effects. Studies on various nitrophenols in different cell lines provide insights into the potential cytotoxicity of 4-bromo-2-nitrophenol.

Quantitative Data on Cytotoxicity of Nitrophenols:

| Compound | Cell Line/Organism | IC50/LD50 | Reference |

| 4-Nitrophenol | BEAS-2B cells | Lowest IC50 among tested nitrophenols | [7] |

| 2-Nitrophenol | BEAS-2B cells | Highest IC50 among tested nitrophenols | [7] |

| 4-Nitrophenol | Rats (oral) | LD50: 220–620 mg/kg bw | [7] |

| 2-Nitrophenol | Rats (oral) | LD50: 2830–5376 mg/kg bw | [7] |

Experimental Protocol: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a common method to quantify cytotoxicity by measuring the release of LDH from damaged cells.

Materials:

-

Human lung cells (e.g., A549 or BEAS-2B)

-

Cell culture medium and supplements

-

Test compound (4-bromo-2-nitrophenol)

-

LDH assay kit

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere.

-

Expose the cells to various concentrations of the test compound for 24 or 48 hours.

-

Include untreated cells as a negative control and cells treated with a lysis buffer as a positive control.

-

After the incubation period, collect the cell culture supernatant.

-

Perform the LDH assay according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cytotoxicity relative to the positive control.[7]

Postulated Signaling Pathways

While specific signaling pathways for 4-bromo-2-nitrophenol have not been elucidated, based on the activities of related phenolic and nitrophenolic compounds, we can postulate its involvement in key cellular processes like apoptosis and oxidative stress response.

Apoptosis Induction Pathway (Hypothetical)

Phenolic compounds are known to induce apoptosis in cancer cells through both intrinsic and extrinsic pathways[8][9][10]. 4-bromo-2-nitrophenol may trigger apoptosis by modulating the expression of pro- and anti-apoptotic proteins.

Caption: Hypothetical apoptosis induction pathway for 4-bromo-2-nitrophenol.

Nrf2-Mediated Oxidative Stress Response (Hypothetical)

Nitrophenols have been shown to induce oxidative stress and activate the Nrf2 antioxidant pathway[11][12]. 4-bromo-2-nitrophenol could potentially induce a similar response.

Caption: Postulated Nrf2-mediated oxidative stress response to 4-bromo-2-nitrophenol.

Conclusion

4-Bromo-2-nitrophenol is a versatile chemical intermediate with potential for further exploration in the fields of medicinal chemistry and drug development. While direct evidence of its biological activities is still emerging, the analysis of structurally related compounds suggests promising antimicrobial and cytotoxic properties. The experimental protocols and postulated signaling pathways presented in this guide offer a solid foundation for future research into this intriguing molecule. Further investigation is warranted to fully elucidate its mechanisms of action and therapeutic potential.

References

- 1. 4-Bromo-2-nitrophenol | C6H4BrNO3 | CID 24364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 7693-52-9: 4-Bromo-2-nitrophenol | CymitQuimica [cymitquimica.com]

- 3. 4-Bromo-2-nitrophenol synthesis - chemicalbook [chemicalbook.com]

- 4. Bromophenols in Marine Algae and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Cytotoxicity and oxidative stress induced by atmospheric mono-nitrophenols in human lung cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. eurekaselect.com [eurekaselect.com]

- 10. Modulatory Effects of Polyphenols on Apoptosis Induction: Relevance for Cancer Prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 4-Nitrophenol induces activation of Nrf2 antioxidant pathway and apoptosis of the germ cells in rat testes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibition of autophagy aggravated 4-nitrophenol-induced oxidative stress and apoptosis in NHPrE1 human normal prostate epithelial progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide on the Safe Handling of (2-Bromo-6-nitrophenyl)methanol

Disclaimer: This document is an in-depth technical guide compiled from publicly available safety information. A complete, official Safety Data Sheet (SDS) for (2-Bromo-6-nitrophenyl)methanol (CAS No: 861106-91-4) was not found. Therefore, this guide is intended for informational purposes for researchers, scientists, and drug development professionals and should be supplemented by a thorough risk assessment by qualified personnel before any handling or use of this chemical.

Chemical Identification and Physical Properties

This compound is an organic compound with a molecular formula of C₇H₆BrNO₃.[1] It is characterized by a phenyl ring substituted with a bromine atom, a nitro group, and a hydroxymethyl group.[1] The presence of these functional groups influences its chemical reactivity and potential biological activity.[1]

Table 1: Chemical Identification

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 861106-91-4 |

| Molecular Formula | C₇H₆BrNO₃ |

| Molecular Weight | 232.03 g/mol |

| Appearance | Pale yellow to light brown solid |

| Synonyms | 2-Bromo-6-nitrobenzyl alcohol |

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| Boiling Point | 332.6°C at 760 mmHg | [2] |

| Flash Point | 155°C | [2] |

| Solubility | Soluble in polar solvents | [1] |

| Storage Temperature | Room temperature | [2] |

Hazard Identification and Classification

Based on available supplier information, this compound is classified as harmful. The GHS classification and associated hazard and precautionary statements are summarized below.

Table 3: GHS Hazard Classification

| Pictogram | Signal Word | Hazard Statements |

| GHS07 (Harmful) | Warning | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

Source:[2]

Safe Handling and Storage

Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE)

A comprehensive range of personal protective equipment should be worn at all times when handling this substance.

Table 4: Recommended Personal Protective Equipment

| Protection Type | Specification |

| Eye/Face Protection | Chemical safety goggles or face shield. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and closed-toe shoes. |

| Respiratory Protection | Use in a well-ventilated area or with a certified fume hood. If dusts are generated, a NIOSH-approved respirator for dusts is recommended. |

Handling Procedures

-

Avoid contact with skin, eyes, and clothing.

-

Avoid inhalation of dust.

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the work area.

Storage Procedures

-

Store in a tightly closed container.

-

Keep in a dry and well-ventilated place.

-

Store at room temperature.[2]

-

Incompatible with strong oxidizing agents.

First Aid Measures

In case of exposure, immediate medical attention is crucial.

Table 5: First Aid Measures

| Exposure Route | First Aid Procedure |

| Ingestion | If swallowed, rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately. |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately wash off with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Get medical attention immediately. |

Fire-Fighting Measures

While specific fire-fighting data for this compound is limited, general procedures for chemical fires should be followed.

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Hazardous Combustion Products: Upon combustion, this compound may produce hazardous fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen bromide gas.

-

Fire-Fighting Instructions: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Toxicological Information

Experimental Protocols

Specific experimental protocols for the safety and handling of this compound are not available. In the absence of such data, it is imperative to conduct a thorough, site-specific risk assessment before commencing any experimental work. This assessment should be based on the known hazards and in accordance with institutional and regulatory guidelines for handling hazardous chemicals.

Visualization of Safety Workflow

The following diagram illustrates the logical workflow from hazard identification to appropriate response measures based on the GHS classification of this compound.

Conclusion

This compound is a hazardous chemical that requires careful handling to mitigate risks of irritation and harm upon exposure. While a comprehensive safety profile is not publicly available, the existing GHS classification provides a solid foundation for establishing safe laboratory practices. All personnel must be thoroughly trained on the potential hazards and the required safety precautions before working with this compound. It is strongly recommended to consult with institutional safety officers to develop a detailed and specific standard operating procedure (SOP) for the use of this compound in any research or development setting.

References

An In-depth Technical Guide on the GHS Hazard Statements for (2-Bromo-6-nitrophenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) hazard statements for (2-Bromo-6-nitrophenyl)methanol (CAS No: 861106-91-4).[1][2] The information is compiled from available Safety Data Sheets (SDS) to ensure researchers, scientists, and drug development professionals can handle this compound safely.

Hazard Identification and Classification

This compound is classified as a hazardous substance according to GHS guidelines. The primary hazards associated with this compound are related to acute toxicity (oral), skin irritation, eye irritation, and respiratory irritation.

Signal Word: Warning

GHS Pictogram:

The GHS07 pictogram, an exclamation mark, is used to indicate these types of hazards.

GHS Hazard and Precautionary Statements

The following tables summarize the GHS hazard statements (H-statements) and precautionary statements (P-statements) for this compound.

Table 1: GHS Hazard Statements for this compound

| Code | Hazard Statement |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Table 2: GHS Precautionary Statements for this compound

| Code | Precautionary Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |

| P264 | Wash skin thoroughly after handling. |

| P270 | Do not eat, drink or smoke when using this product. |

| P271 | Use only outdoors or in a well-ventilated area. |

| P280 | Wear protective gloves/ eye protection/ face protection. |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P330 | Rinse mouth. |

| P362+P364 | Take off contaminated clothing and wash it before reuse. |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P405 | Store locked up. |

| P501 | Dispose of contents/container to an approved waste disposal plant. |

Physicochemical Data

Limited quantitative physicochemical data for this compound is publicly available. The following table summarizes the known properties.

Table 3: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C7H6BrNO3 |

| Molecular Weight | 232.03 g/mol |

| Physical Form | Solid |

| Boiling Point | 332.6°C at 760 mmHg |

| Flash Point | 155°C |

| Storage Temperature | Room temperature |

Experimental Protocols

Detailed experimental protocols for the determination of the specific GHS hazard classifications for this compound are not publicly available. The hazard statements are typically derived from a combination of experimental data on the substance itself or on structurally similar compounds, as well as expert judgment, in accordance with GHS guidelines.

Logical Workflow for Safe Handling

The following diagram illustrates the logical relationship between the identified GHS hazards and the recommended personal protective equipment (PPE) and handling procedures.

Caption: GHS Hazards and Corresponding Safety Measures.

References

Solubility Profile of (2-Bromo-6-nitrophenyl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of (2-Bromo-6-nitrophenyl)methanol (CAS 861106-91-4). Due to the absence of specific quantitative solubility data in publicly available literature, this document outlines the expected solubility trends based on the molecule's structural features and the known properties of analogous compounds. Furthermore, a detailed experimental protocol for the reliable determination of its solubility in common laboratory solvents is provided to empower researchers in generating precise data for their specific applications.

Introduction

This compound is an organic compound featuring a benzyl alcohol core substituted with both a bromine atom and a nitro group. These functional groups significantly influence its physicochemical properties, including its solubility, which is a critical parameter in various scientific and industrial applications. Understanding the solubility of this compound is essential for its use in chemical synthesis, formulation development, and as a potential building block in medicinal chemistry. The presence of a polar hydroxyl group suggests solubility in polar solvents, while the substituted aromatic ring introduces lipophilic character.

Expected Solubility Profile

The molecular structure of this compound dictates its solubility behavior. The key structural features are:

-

Hydroxyl Group (-CH₂OH): This group is polar and capable of acting as both a hydrogen bond donor and acceptor, which generally promotes solubility in polar protic solvents like water and alcohols.

-

Nitro Group (-NO₂): This is a strong electron-withdrawing and polar group, which can increase the overall polarity of the molecule.

-

Bromo-substituted Phenyl Ring: The aromatic ring itself is nonpolar, and the presence of a bromine atom further contributes to its lipophilic (fat-soluble) nature.

The overall solubility will be a balance between the hydrophilic character of the hydroxyl and nitro groups and the lipophilic character of the brominated aromatic ring. Based on the "like dissolves like" principle, it is anticipated that this compound will exhibit good solubility in polar organic solvents and limited solubility in nonpolar solvents. Its solubility in water is expected to be low.

Data Presentation: Expected Qualitative Solubility

The following table summarizes the expected qualitative solubility of this compound in a range of common laboratory solvents. This is an estimation based on its chemical structure and the solubility of structurally related compounds.

| Solvent | Solvent Type | Expected Solubility | Rationale |

| Water | Polar Protic | Low | The polar hydroxyl and nitro groups are offset by the hydrophobic brominated phenyl ring. |

| Methanol | Polar Protic | Soluble | The hydroxyl group of methanol can effectively hydrogen bond with the solute. |

| Ethanol | Polar Protic | Soluble | Similar to methanol, ethanol is a polar protic solvent capable of hydrogen bonding. |

| Acetone | Polar Aprotic | Soluble | Acetone's polarity is sufficient to dissolve the compound. |

| Ethyl Acetate | Moderately Polar | Soluble | Expected to be a good solvent due to its moderate polarity. |

| Dichloromethane | Nonpolar | Moderately Soluble | The organic nature of the compound suggests some solubility in this common nonpolar solvent. |

| Chloroform | Nonpolar | Moderately Soluble | Similar to dichloromethane, some degree of solubility is anticipated. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very Soluble | DMSO is a powerful polar aprotic solvent known for its ability to dissolve a wide range of organic compounds.[1] |

| Dimethylformamide (DMF) | Polar Aprotic | Very Soluble | DMF is another strong polar aprotic solvent suitable for dissolving such compounds.[1] |

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

To obtain precise quantitative solubility data, the shake-flask method is considered the gold standard for its reliability.[2][3] This method measures the equilibrium solubility of a compound in a given solvent.

Materials

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, DMSO) of high purity

-

Glass vials or flasks with screw caps

-

Analytical balance

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to let the excess solid settle.

-

To separate the saturated solution from the undissolved solid, either centrifuge the vials or filter the supernatant using a syringe filter. This step must be performed carefully to avoid transferring any solid particles.

-

-

Quantification:

-

Accurately dilute a known volume of the clear, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Prepare a series of standard solutions of known concentrations of this compound.

-

Analyze the standard solutions and the diluted sample solution using a suitable analytical method (e.g., HPLC-UV) to determine the concentration of the compound in the saturated solution.

-

-

Calculation:

-

Calculate the solubility by multiplying the measured concentration of the diluted sample by the dilution factor. The solubility is typically expressed in units such as mg/mL or mol/L.

-

Visualizations

Logical Relationship Diagram

Caption: Factors influencing solubility.

Experimental Workflow Diagram

Caption: Shake-flask solubility workflow.

Conclusion

While no specific quantitative solubility data for this compound is currently available in the literature, a qualitative assessment based on its molecular structure suggests good solubility in polar organic solvents and poor solubility in nonpolar solvents. For researchers and professionals requiring precise quantitative data, the detailed shake-flask method provided in this guide offers a robust and reliable approach. The generation of accurate solubility data is a critical step in the successful application of this compound in research and development.

References

Spectroscopic Profile of (2-Bromo-6-nitrophenyl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics of (2-Bromo-6-nitrophenyl)methanol. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted spectroscopic data based on the analysis of structurally similar molecules. It also includes detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a robust framework for the characterization of this and related compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established chemical shift ranges, characteristic infrared absorption frequencies, and known mass spectrometry fragmentation patterns of analogous substituted aromatic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the methanol group, and the hydroxyl proton. The electron-withdrawing nature of the nitro and bromo groups will significantly influence the chemical shifts of the aromatic protons, causing them to appear downfield.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

| Aromatic H | 7.5 - 8.0 | Multiplet | The three aromatic protons will likely appear as a complex multiplet due to spin-spin coupling. |

| -CH₂- (Methanol) | ~4.8 | Singlet or Doublet | This signal may appear as a singlet, or a doublet if coupled to the hydroxyl proton. |

| -OH (Hydroxyl) | Variable (2.0 - 5.0) | Broad Singlet or Triplet | The chemical shift and multiplicity are highly dependent on solvent, concentration, and temperature. It may couple with the adjacent methylene protons to form a triplet. |

¹³C NMR (Carbon-13 NMR): The carbon-13 NMR spectrum will provide information on each unique carbon environment in the molecule. The carbons attached to the electronegative bromine and nitro groups, as well as the carbon of the methanol group, will have characteristic chemical shifts. Aromatic carbons typically resonate in the 120-150 ppm range[1].

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| C-Br (ipso-carbon) | 115 - 125 | The carbon directly attached to the bromine atom. |

| C-NO₂ (ipso-carbon) | 145 - 155 | The carbon directly attached to the nitro group. |

| Aromatic C-H | 120 - 140 | The carbons in the aromatic ring bonded to hydrogen. |

| Aromatic C-CH₂OH (ipso-carbon) | 135 - 145 | The carbon in the aromatic ring attached to the methanol group. |

| -CH₂- (Methanol) | 60 - 70 | The carbon of the methanol group. |

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands corresponding to the functional groups present in the molecule. The nitro group has very strong and characteristic symmetric and asymmetric stretching vibrations[2][3].

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| O-H Stretch (Alcohol) | 3200 - 3600 | Broad, Strong |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic, -CH₂-) | 2850 - 3000 | Medium |

| N-O Asymmetric Stretch (Nitro) | 1520 - 1560 | Very Strong |

| N-O Symmetric Stretch (Nitro) | 1340 - 1380 | Very Strong |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Strong |

| C-O Stretch (Alcohol) | 1000 - 1260 | Strong |

| C-Br Stretch | 500 - 600 | Medium to Strong |

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry is expected to produce a molecular ion peak and several characteristic fragment ions. The presence of bromine will result in a distinctive isotopic pattern for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (M+ and M+2)[4][5]. Aromatic alcohols often show a prominent molecular ion peak[6].

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Notes |

| 231/233 | [M]⁺˙ (Molecular Ion) | Isotopic pattern due to ⁷⁹Br and ⁸¹Br. |

| 214/216 | [M-OH]⁺ | Loss of the hydroxyl radical. |

| 201/203 | [M-CH₂O]⁺ | Loss of formaldehyde. |

| 185/187 | [M-NO₂]⁺ | Loss of the nitro group. |

| 106 | [C₇H₆O]⁺˙ | Fragment corresponding to the benzaldehyde radical cation. |

| 77 | [C₆H₅]⁺ | Phenyl cation. |

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.

-

If required, add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

-

Data Processing:

-

Apply Fourier transformation to the free induction decay (FID) to obtain the spectrum.

-

Phase and baseline correct the spectrum.

-

Integrate the signals in the ¹H NMR spectrum.

-

Reference the chemical shifts to the internal standard or the residual solvent peak.

-

Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the mixture into a pellet press.

-

Apply pressure to form a thin, transparent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Collect a background spectrum of the empty spectrometer to subtract from the sample spectrum.

-

-

Data Analysis:

-

Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

-

Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer with an Electron Ionization (EI) source.

-

Sample Introduction:

-

Dissolve a small amount of the sample in a volatile solvent (e.g., methanol, dichloromethane).

-

Introduce the sample into the ion source via a direct insertion probe or through a gas chromatograph (GC-MS).

-

-

Ionization:

-

Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation[7].

-

-

Mass Analysis:

-

Accelerate the resulting ions into a mass analyzer (e.g., quadrupole, time-of-flight).

-

Separate the ions based on their mass-to-charge (m/z) ratio.

-

-

Data Analysis:

-

Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

-

Examine the isotopic patterns to confirm the presence of bromine.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for the synthesis and spectroscopic characterization.

References

- 1. fiveable.me [fiveable.me]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. m.youtube.com [m.youtube.com]

- 6. Fragmentation of different functional groups | PPTX [slideshare.net]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

Commercial suppliers of 97% pure (2-Bromo-6-nitrophenyl)methanol

An In-depth Technical Guide to (2-Bromo-6-nitrophenyl)methanol for Researchers and Drug Development Professionals

This technical guide provides comprehensive information on this compound, a versatile organic compound with applications in medicinal chemistry and material science.[1] This document details its chemical properties, commercial suppliers, and potential experimental applications for researchers, scientists, and professionals in drug development.

Physicochemical Properties

This compound is an organic compound featuring a phenyl ring substituted with a bromine atom, a nitro group, and a hydroxymethyl group.[1] The presence of bromine and a nitro group, a strong electron-withdrawing group, influences its reactivity, making it a valuable intermediate for various chemical reactions, including nucleophilic and electrophilic aromatic substitutions.[1] It typically appears as a pale yellow to light brown solid and is soluble in polar solvents.[1]

| Property | Value |

| CAS Number | 861106-91-4 |

| Molecular Formula | C₇H₆BrNO₃ |

| Molecular Weight | 232.03 g/mol [1] |

| Physical Form | Solid[2] |

| Boiling Point | 332.6°C at 760 mmHg[2] |

| Flash Point | 155°C[2] |

| Storage Temperature | Room temperature[2] |

Commercial Suppliers of 97% Pure this compound

A purity of 97% is commonly available from several chemical suppliers. The following table summarizes some of the commercial sources.

| Supplier | Purity | Additional Information |

| Sigma-Aldrich | 97% | Also available through Merck.[2] |

| ChemScene | 97% | Country of Origin: CN.[2] |

| CymitQuimica | 97% | Offers various quantities.[1] |

| BLDpharm | - | Lists the related compound (2-Bromo-3-fluoro-6-nitrophenyl)methanol.[3] |

Applications in Research and Development

The unique substitution pattern of this compound makes it a useful building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and functional materials.

-

Medicinal Chemistry : The compound's potential biological activity makes it a molecule of interest for the synthesis of pharmacologically active agents.[1] The bromo and nitro functional groups can be readily modified, allowing for the creation of diverse molecular libraries for drug discovery.

-

Material Science : It can serve as a precursor for the synthesis of specialized chemical structures, such as ligands for metal-organic frameworks (MOFs).[4] The functional groups can impart specific catalytic or adsorptive properties to these materials.[4]

Experimental Protocols

While specific protocols for this compound are not extensively published, its structural motifs are common in organic synthesis. The following are representative experimental protocols for reactions where this compound could be a key reactant, based on established methodologies for structurally related molecules.

Suzuki-Miyaura Cross-Coupling Reaction

This palladium-catalyzed reaction is a powerful method for forming carbon-carbon bonds and could be used to couple this compound with a boronic acid.

Materials:

-

This compound

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃)

-

Solvent (e.g., 1,4-dioxane/water)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

In a flame-dried Schlenk flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0-3.0 eq).[5]

-

Evacuate and backfill the flask with an inert gas three times.[5]

-

Add the palladium catalyst (0.02-0.05 eq) under the inert atmosphere.[5]

-

Add degassed solvent via syringe.[5]

-

Heat the reaction mixture to 80-110 °C and stir for 2-24 hours.[5]

-

Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[5]

-

Upon completion, cool the mixture to room temperature.[5]

-

Dilute with water and extract with an organic solvent (e.g., ethyl acetate).[5]

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[5]

-

Purify the crude product by column chromatography or recrystallization.[5]

Caption: Workflow for a Suzuki-Miyaura Cross-Coupling Reaction.

Characterization Workflow: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for structural elucidation of organic compounds.

Procedure:

-

Sample Preparation : Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., CDCl₃).

-

Data Acquisition : Acquire ¹H and ¹³C NMR spectra using a spectrometer.

-

Data Processing : Process the raw data (Fourier transform, phase correction, baseline correction).

-

Spectral Analysis : Analyze chemical shifts, integration, and coupling patterns to confirm the molecular structure.

Caption: Workflow for NMR Sample Preparation and Analysis.

References

Synthetic Routes to (2-Bromo-6-nitrophenyl)methanol from 2-bromobenzyl alcohol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for producing (2-Bromo-6-nitrophenyl)methanol from 2-bromobenzyl alcohol. The core of this synthesis is the regioselective nitration of the aromatic ring, a critical transformation in the synthesis of many pharmaceutical intermediates. This document outlines the theoretical basis for the reaction, a detailed experimental protocol, and representative data.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the development of novel therapeutic agents. Its bifunctional nature, possessing both a reactive benzylic alcohol and a substituted aromatic ring, allows for diverse subsequent chemical modifications. The synthesis of this target molecule from 2-bromobenzyl alcohol hinges on the controlled introduction of a nitro group onto the aromatic ring. The regioselectivity of this electrophilic aromatic substitution is governed by the directing effects of the existing bromo and hydroxymethyl substituents.

The bromo group is a deactivating, yet ortho, para-directing substituent due to the interplay of its inductive electron-withdrawing and resonance electron-donating effects. The hydroxymethyl group (-CH2OH) is a weakly activating and also ortho, para-directing substituent. Therefore, in the nitration of 2-bromobenzyl alcohol, the incoming electrophile (the nitronium ion, NO₂⁺) is directed to the positions ortho and para to these groups. This leads to the potential for the formation of a mixture of isomers, primarily 2-bromo-4-nitrobenzyl alcohol and the desired 2-bromo-6-nitrobenzyl alcohol. The steric hindrance imposed by the substituents in the ortho positions can influence the product distribution. Careful control of reaction conditions is therefore crucial to favor the formation of the desired 2,6-disubstituted product.

Synthetic Pathway Overview

The synthesis of this compound from 2-bromobenzyl alcohol is achieved through an electrophilic aromatic substitution reaction, specifically nitration. The overall transformation is depicted in the workflow below.

Caption: Synthetic workflow for the preparation of this compound.

Experimental Protocol

The following is a detailed, representative protocol for the nitration of 2-bromobenzyl alcohol. This protocol is based on established methods for the nitration of substituted aromatic compounds and should be adapted and optimized for specific laboratory conditions.

Materials:

-

2-bromobenzyl alcohol

-

Concentrated nitric acid (70%)

-

Concentrated sulfuric acid (98%)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and cooled in an ice-water bath, slowly add concentrated sulfuric acid (20 mL). To the cooled, stirring sulfuric acid, add concentrated nitric acid (5 mL) dropwise, ensuring the temperature is maintained below 10 °C.

-

Reaction Setup: In a separate three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 2-bromobenzyl alcohol (5.0 g, 26.7 mmol) in dichloromethane (50 mL). Cool the solution to 0 °C in an ice-salt bath.

-

Nitration Reaction: Slowly add the pre-cooled nitrating mixture dropwise to the solution of 2-bromobenzyl alcohol over a period of 30-45 minutes. Carefully monitor the internal temperature and maintain it between 0 and 5 °C throughout the addition.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system.

-

Work-up: Once the reaction is deemed complete, carefully pour the reaction mixture into a beaker containing crushed ice (100 g). Separate the organic layer. Wash the organic layer sequentially with cold water (2 x 50 mL), saturated aqueous sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to isolate the desired this compound isomer.

Data Presentation

The following table summarizes the key quantitative data for the starting material and the expected product. Please note that the yield is representative of similar nitration reactions and may vary depending on the specific reaction conditions and scale.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Expected Yield (%) |

| 2-bromobenzyl alcohol | C₇H₇BrO | 187.03 | White to off-white solid | 79-81 | - |

| This compound | C₇H₆BrNO₃ | 232.03 | Pale yellow solid | 88-92 | 40-60 |

Characterization Data (Expected):

-

¹H NMR (CDCl₃, 400 MHz): δ 8.10 (d, J = 8.0 Hz, 1H), 7.85 (d, J = 8.0 Hz, 1H), 7.40 (t, J = 8.0 Hz, 1H), 5.05 (s, 2H), 2.50 (br s, 1H, OH).

-

¹³C NMR (CDCl₃, 100 MHz): δ 149.5, 138.0, 133.0, 130.0, 125.0, 120.0, 63.0.

-

IR (KBr, cm⁻¹): 3450 (O-H), 1530 (NO₂, asym), 1350 (NO₂, sym), 1050 (C-O).

-

Mass Spectrometry (EI): m/z 231, 233 (M⁺).

Signaling Pathways and Logical Relationships

The regioselectivity of the nitration reaction is a direct consequence of the electronic effects of the substituents on the benzene ring. The following diagram illustrates the directing effects of the bromo and hydroxymethyl groups, leading to the formation of the ortho and para substituted products.

Caption: Logical diagram of substituent directing effects in the nitration of 2-bromobenzyl alcohol.

Conclusion

This technical guide provides a foundational understanding and a practical, albeit representative, protocol for the synthesis of this compound from 2-bromobenzyl alcohol. The key to a successful synthesis lies in the careful control of the nitration conditions to maximize the yield of the desired 2,6-isomer. Researchers and drug development professionals can use this guide as a starting point for the laboratory-scale synthesis of this important chemical intermediate, with the understanding that optimization of the reaction conditions will likely be necessary to achieve the desired outcomes.

Key chemical reactivity of the nitro group on the phenyl ring

An In-depth Technical Guide to the Core Chemical Reactivity of the Nitro Group on the Phenyl Ring

For Researchers, Scientists, and Drug Development Professionals

Abstract

The nitro group (–NO₂) is a paramount functional group in organic chemistry, profoundly influencing the reactivity of the phenyl ring to which it is attached. Its potent electron-withdrawing nature governs the regioselectivity and rate of aromatic substitution reactions and provides a synthetically versatile handle for further chemical transformations. This technical guide offers a comprehensive exploration of the core chemical reactivity imparted by the nitro group on a phenyl ring, focusing on its electronic effects, its role in electrophilic and nucleophilic aromatic substitution, and its reduction to the amino group. This document provides structured quantitative data, detailed experimental protocols, and mechanistic diagrams to serve as a critical resource for professionals in research and drug development.

The Electronic Influence of the Nitro Group

The reactivity of a substituted benzene ring is fundamentally dictated by the electronic properties of its substituents. The nitro group is one of the most powerful electron-withdrawing groups, a characteristic that stems from a combination of inductive and resonance effects.

-

Inductive Effect (-I): The nitrogen atom in the nitro group bears a formal positive charge and is bonded to two highly electronegative oxygen atoms. This creates a strong dipole, leading to the potent withdrawal of electron density from the phenyl ring through the sigma (σ) bond framework.[1][2][3]

-

Resonance Effect (-M or -R): The nitro group can delocalize the π-electrons of the benzene ring into its own structure. This mesomeric effect withdraws electron density specifically from the ortho and para positions of the ring, creating significant electron deficiency at these sites.[1][2][4][5] The resonance structures of nitrobenzene clearly illustrate this delocalization, showing the development of positive charges at the ortho and para carbons.[1][4]

Reactivity in Electrophilic Aromatic Substitution (EAS)

The strong electron-withdrawing character of the nitro group has two major consequences for electrophilic aromatic substitution (EAS).

Ring Deactivation

By withdrawing electron density, the nitro group makes the phenyl ring significantly less nucleophilic and therefore less reactive towards electrophiles.[5][6] This deactivating effect is substantial; for instance, the nitration of nitrobenzene is more than 10 million times slower than the nitration of benzene.[2] Reactions that would proceed under mild conditions with benzene often require forcing conditions (higher temperatures, stronger acids) with nitrobenzene.[7]

Meta-Directing Effect

While the nitro group deactivates all positions on the ring, the deactivation is most pronounced at the ortho and para positions due to the resonance effect, which places a partial positive charge on these carbons.[1][4][8] The meta position, being less electron-deficient, is the relatively favored site for electrophilic attack.[1][4][8][9] Therefore, the nitro group is a strong meta-director in EAS reactions.[1][10]

This directing effect can be rationalized by examining the stability of the carbocation intermediate (the Wheland intermediate or sigma complex) formed during the reaction. Attack at the ortho or para positions results in a resonance structure where the positive charge is placed on the carbon directly attached to the electron-withdrawing nitro group—a highly destabilizing arrangement. In contrast, meta attack avoids this unfavorable configuration, making it the lowest energy pathway.

Experimental Protocol: Nitration of Nitrobenzene to m-Dinitrobenzene

This procedure illustrates the forcing conditions required to introduce a second nitro group onto the already deactivated nitrobenzene ring.

Materials:

-

Nitrobenzene (2.0 mL)

-

Concentrated Sulfuric Acid (H₂SO₄, 3.6 mL)

-

Concentrated Nitric Acid (HNO₃, 2.4 mL)

-

Ice-cold distilled water

-

Ethanol

-

Dry conical flask (50 mL), funnel, boiling water bath, suction filtration apparatus.

Procedure:

-

Carefully add 3.6 mL of concentrated H₂SO₄ and 2.4 mL of concentrated HNO₃ to a dry conical flask to create the nitrating mixture.

-

Slowly add 2.0 mL of nitrobenzene dropwise to the nitrating mixture over 15 minutes with constant, vigorous shaking. The flask should be cooled in an ice bath to manage the exothermic reaction.

-

Place a funnel in the neck of the flask to act as a loose condenser and heat the mixture on a boiling water bath for 30 minutes.

-

After heating, cool the flask to room temperature and then slowly pour the mixture into approximately 40 mL of ice-cold distilled water with constant stirring.

-

A solid precipitate of m-dinitrobenzene will form. Collect the solid product by suction filtration.

-

Wash the crude product with cold water to remove residual acid.

-

Recrystallize the product from ethanol to obtain purified m-dinitrobenzene.[7]

Reactivity in Nucleophilic Aromatic Substitution (SₙAr)

In a complete reversal of its role in EAS, the nitro group is a powerful activating group for nucleophilic aromatic substitution (SₙAr).[11][12] This reaction is viable when a good leaving group (typically a halide) is present on the ring and is positioned ortho or para to one or more nitro groups.[11][12][13]

The SₙAr reaction proceeds via a two-step addition-elimination mechanism:

-

Addition: A nucleophile attacks the electron-deficient carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[12][14][15][16]

-

Elimination: The leaving group is expelled, restoring the aromaticity of the ring and yielding the substituted product.[12][16]

The crucial role of the nitro group is to stabilize the negative charge of the Meisenheimer complex through resonance.[12][15] This stabilization is only effective when the nitro group is in the ortho or para position relative to the site of nucleophilic attack, as this allows the negative charge to be delocalized onto the electronegative oxygen atoms of the nitro group.[12][13] A nitro group in the meta position cannot participate in this resonance stabilization, and thus does not activate the ring towards SₙAr.[13]

Experimental Protocol: SₙAr Reaction of 1-Chloro-2,4-dinitrobenzene with Piperidine

This procedure demonstrates a typical SₙAr reaction where the two nitro groups strongly activate the chlorine for displacement.

Materials:

-

1-Chloro-2,4-dinitrobenzene (1.0 mmol)

-

Piperidine (4.0 mmol, excess)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator.

Procedure:

-

In a round-bottom flask, combine 1-Chloro-2,4-dinitrobenzene (1.0 mmol) and piperidine (4.0 mmol).

-

Heat the reaction mixture to reflux with stirring for 2 hours. The progress can be monitored by Thin-Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature. A reddish residue is typically observed.

-

Dilute the residue with ethyl acetate (20 mL) and transfer it to a separatory funnel.

-

Wash the organic layer with brine (3 x 30 mL) to remove excess piperidine and other water-soluble impurities.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product, N-(2,4-dinitrophenyl)piperidine.[14]

Reduction of the Nitro Group

One of the most synthetically valuable reactions of the nitro group is its reduction to a primary amine (–NH₂).[17] This transformation is a cornerstone of industrial and laboratory synthesis, particularly for the production of anilines, which are precursors to dyes, pharmaceuticals, and polymers.[17][18]

The reduction of a nitroarene to an aniline is a six-electron reduction that is believed to proceed through nitroso (–N=O) and hydroxylamine (–NHOH) intermediates.[18][19][20]

-NO₂ → -N=O → -NHOH → -NH₂

A wide variety of reagents can accomplish this transformation, broadly classified into two categories:

-

Catalytic Hydrogenation: This is a clean and efficient method involving hydrogen gas (H₂) or a hydrogen transfer agent (like hydrazine or ammonium formate) in the presence of a metal catalyst such as Palladium (Pd), Platinum (Pt), or Nickel (Ni).[17][18][21][22]

-

Chemical Reduction (Dissolving Metals): This classic method uses metals like Iron (Fe), Tin (Sn), or Zinc (Zn) in the presence of an acid, typically hydrochloric acid (HCl).[19][21][23] This method is robust and widely used, especially on an industrial scale.[21]

Experimental Protocol: Reduction of Nitrobenzene to Aniline using Tin and HCl

Materials:

-

Nitrobenzene

-

Granulated Tin (Sn)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH) solution (e.g., 30-40%)

-

Round-bottom flask, reflux condenser, separatory funnel.

Procedure:

-

Place nitrobenzene and granulated tin in a round-bottom flask.

-

Slowly add concentrated hydrochloric acid to the flask. The reaction is exothermic and may require initial cooling.

-

Once the initial vigorous reaction subsides, fit a reflux condenser and heat the mixture, typically in a water or steam bath, for 30-60 minutes to ensure the reaction goes to completion.

-

After reflux, cool the flask. The aniline will be present as its hydrochloride salt (anilinium chloride) in the acidic solution.

-

To liberate the free aniline, carefully add a concentrated solution of sodium hydroxide until the mixture is strongly alkaline. This will neutralize the HCl and deprotonate the anilinium ion. Tin hydroxides will also precipitate.

-

Isolate the aniline from the reaction mixture. Steam distillation is a common method, as aniline is steam-volatile. Alternatively, the mixture can be extracted with an organic solvent like diethyl ether or dichloromethane.

-

The final product can be purified by distillation.[23]

Quantitative Data on Reactivity

The electronic effect of the nitro group can be quantified using Hammett constants (σ). These constants provide a measure of the electron-donating or electron-withdrawing influence of a substituent on the reactivity of the phenyl ring.[24][25] A positive σ value indicates an electron-withdrawing group, and a larger positive value signifies a stronger effect.

| Hammett Constant | Value for –NO₂ | Interpretation |

| σmeta | 0.71[26] | Strong electron-withdrawing effect at the meta position, primarily via the inductive effect. |

| σpara | 0.78[26] | Very strong electron-withdrawing effect at the para position, combining both inductive and resonance effects.[24] |

| σ- | 1.25[26] | An enhanced constant for para-substituents that can directly stabilize a negative charge through resonance (e.g., in phenoxide ionization). The high value highlights the nitro group's exceptional ability to stabilize anions, which is key to its activating role in SₙAr. |

| σ+ | 0.79[26] | An enhanced constant for substituents interacting with a developing positive charge (e.g., in EAS). The high value reflects its strong deactivating nature by destabilizing carbocation intermediates. |

Table 1: Hammett Constants for the Nitro Group

| Reaction Type | Substrate | Relative Rate (vs. Benzene = 1) |

| Electrophilic Nitration | Benzene | 1 |

| Nitrobenzene | ~6 x 10⁻⁸ | |

| Nucleophilic Substitution with Piperidine | Chlorobenzene | ~0 (no reaction) |

| 1-Chloro-4-nitrobenzene | 7 x 10¹⁰ | |

| 1-Chloro-2,4-dinitrobenzene | 2.4 x 10¹⁵ |

Table 2: Relative Reaction Rates Illustrating the Influence of the Nitro Group (Data are illustrative, based on typical literature values).

Conclusion